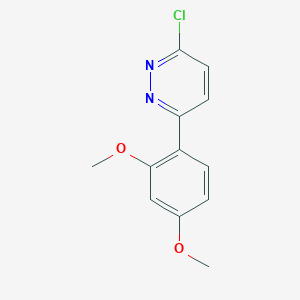

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine

Übersicht

Beschreibung

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 . It belongs to the class of pyridazines, which are heterocycles containing two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 3rd position and a 2,4-dimethoxyphenyl group at the 6th position .Physical And Chemical Properties Analysis

The predicted density of 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is 1.246±0.06 g/cm3, and its predicted boiling point is 405.7±45.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen

Surface Protection and Corrosion Inhibition

- Pyridazine derivatives, including 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine, have been tested for their potential in protecting surfaces and inhibiting corrosion of mild steel in acidic environments. These compounds exhibit increasing corrosion inhibition efficiency with higher concentrations and are identified as mixed-type inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).

Biological Properties and Crystal Structure Analysis

- Pyridazine derivatives are noted for their significant biological properties, such as anti-tumor and anti-inflammatory activities. Research includes synthesis, characterization, and crystal structure analysis of triazole pyridazine derivatives (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Pharmacological Investigations

- Various pyridazine derivatives, including those substituted at the 3- and 6-position, have been explored for pharmacological properties. Some have shown promising anticonvulsive effects, while others resemble blood pressure-lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Photophysical and Electronic Properties

- Research on ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands, including 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine, reveals insights into the photophysical and electronic properties of these compounds (Saldías, Guzmán, Palominos, Sandoval-Altamirano, Günther, Pizarro, & Vega, 2019).

Spectroscopic and Quantum Chemical Studies

- Studies involving FT-IR, micro-Raman, and UV–vis spectroscopy, along with quantum chemical calculations, have been conducted on pyridazine compounds to understand their molecular behavior and interactions (Sarıkaya, Bahçelī, Varkal, & Dereli, 2017).

Bioorganic Chemistry and Inhibition Studies

- Pyrazolylpyridazine amines derived from 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine have shown inhibition of yeast α-glucosidase, highlighting potential applications in bioorganic chemistry and pharmaceutical research (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).

Wirkmechanismus

- The primary targets of this compound are not explicitly mentioned in the available literature. However, pyridazinones have been associated with various activities, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive effects . Further research would be needed to identify specific molecular targets for this compound.

- The mode of action likely involves interactions with cellular components or proteins. For example, some pyridazinones inhibit calcium ion influx, which is essential for platelet aggregation .

- Pyridazinones may impact oxidative stress pathways, as they can increase reactive oxygen species (ROS) production . However, this needs further investigation.

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Eigenschaften

IUPAC Name |

3-chloro-6-(2,4-dimethoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(13)15-14-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUSQOFZMZMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)

![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)

![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)

![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)